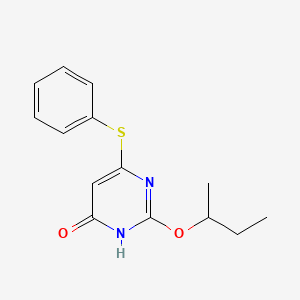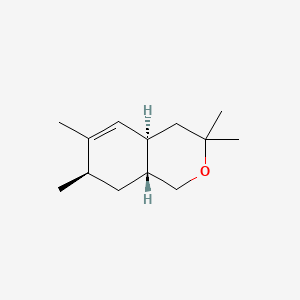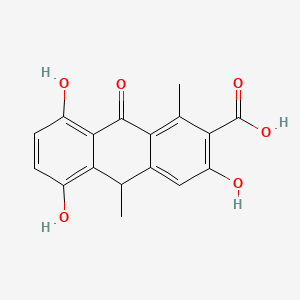
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate is an organic compound known for its vibrant color and unique chemical properties. This compound is often used in various industrial applications, particularly as a dye due to its stability and color intensity .
準備方法
The synthesis of 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate typically involves a multi-step chemical process. The starting materials include 6-chloro-1,3-dimethyl-1H-benzotriazole and 4-((2-cyanoethyl)ethylamino)aniline. The reaction conditions often require controlled temperatures and the presence of specific catalysts to facilitate the formation of the azo bond . Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a marker in analytical chemistry.
Biology: Employed in staining techniques for microscopy to highlight specific structures within biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The azo bond and the chloro group play crucial roles in its reactivity and interaction with other compounds. The molecular targets and pathways involved depend on the specific application, such as binding to specific proteins in biological systems or interacting with other chemicals in industrial processes .
類似化合物との比較
Compared to other similar compounds, 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate stands out due to its unique combination of stability, color intensity, and reactivity. Similar compounds include:
- 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium chloride
- 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium methyl sulphate .
These compounds share similar structures but differ in their specific functional groups and resulting properties, making each suitable for different applications.
特性
CAS番号 |
97752-32-4 |
|---|---|
分子式 |
C20H22ClN7O2 |
分子量 |
427.9 g/mol |
IUPAC名 |
3-[4-[(6-chloro-1,3-dimethylbenzotriazol-3-ium-4-yl)diazenyl]-N-ethylanilino]propanenitrile;formate |
InChI |
InChI=1S/C19H21ClN7.CH2O2/c1-4-27(11-5-10-21)16-8-6-15(7-9-16)22-23-17-12-14(20)13-18-19(17)26(3)24-25(18)2;2-1-3/h6-9,12-13H,4-5,11H2,1-3H3;1H,(H,2,3)/q+1;/p-1 |
InChIキー |
SRSIHSJBXQJZBS-UHFFFAOYSA-M |
正規SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(N=[N+]3C)C.C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



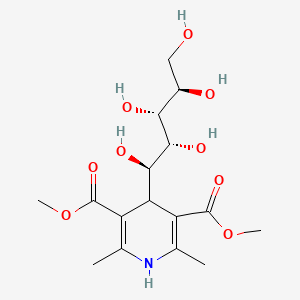

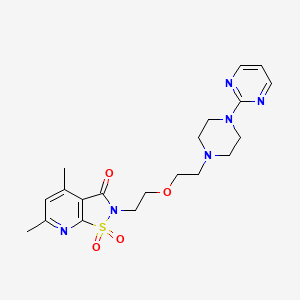


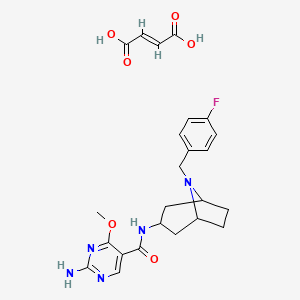

![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride](/img/structure/B12711409.png)
